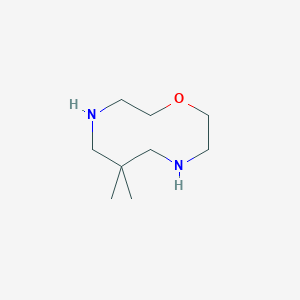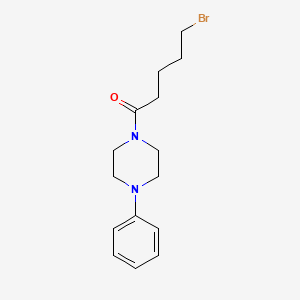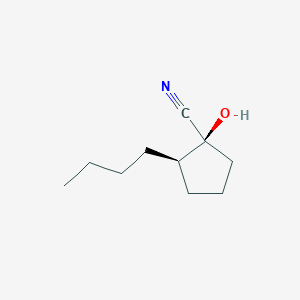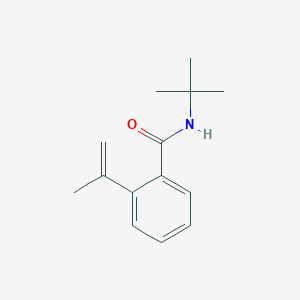![molecular formula C19H20N2OS2 B14189531 S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate CAS No. 921222-71-1](/img/structure/B14189531.png)
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate butanethioate derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields, making the production process more cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A simpler derivative with similar chemical properties.
2-Phenylethylamine: Shares the phenylethylamine moiety but lacks the benzothiazole ring.
Butanethioate Derivatives: Compounds with similar thioate groups but different aromatic rings
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is unique due to its combination of the benzothiazole ring and the phenylethylamine moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific applications .
Propiedades
Número CAS |
921222-71-1 |
|---|---|
Fórmula molecular |
C19H20N2OS2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
S-(1,3-benzothiazol-2-yl) 3-(2-phenylethylamino)butanethioate |
InChI |
InChI=1S/C19H20N2OS2/c1-14(20-12-11-15-7-3-2-4-8-15)13-18(22)24-19-21-16-9-5-6-10-17(16)23-19/h2-10,14,20H,11-13H2,1H3 |
Clave InChI |
XPVSEXSCINQKJK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)


![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)



![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
